molecular formula C7H6N4O3S B1463690 1-[(5-mercapto-1,3,4-oxadiazol-2-yl)methyl]pyrimidine-2,4(1H,3H)-dione CAS No. 1283107-96-9

1-[(5-mercapto-1,3,4-oxadiazol-2-yl)methyl]pyrimidine-2,4(1H,3H)-dione

Cat. No. B1463690
CAS RN: 1283107-96-9
M. Wt: 226.22 g/mol
InChI Key: UHHBVNANOJSTPD-UHFFFAOYSA-N
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Description

1-[(5-mercapto-1,3,4-oxadiazol-2-yl)methyl]pyrimidine-2,4(1H,3H)-dione, also known as MOPD, is a heterocyclic compound that has been studied for its potential therapeutic applications in various fields of science. MOPD is a small molecule that possesses a unique chemical structure, which makes it an interesting target for research.

Scientific Research Applications

Synthesis and Structural Analysis

  • A study by Vlasov et al. (2015) developed an effective approach for synthesizing derivatives of 1-[(5-mercapto-1,3,4-oxadiazol-2-yl)methyl]pyrimidine-2,4(1H,3H)-dione. This process involved the interaction of various compounds and yielded structures confirmed by NMR and spectral analysis, highlighting its potential for antimicrobial applications Vlasov et al., 2015.

Antimicrobial Applications

  • Research by El-Essawy et al. (2007) explored the antiviral activity of novel compounds synthesized from derivatives of 1,2,4-Triazol-3-ylmethyl and 1,3,4-Oxadiazol-2-ylmethyl-1H-[1,2,3]-triazolo[4,5-d]pyrimidinediones, demonstrating moderate activity against hepatitis B virus El-Essawy et al., 2007.

  • Salimon et al. (2011) synthesized 1-(5-Mercapto-1,3,4-oxadiazol-2-yl) -2-(pyridine-2-ylamino)ethanone, a compound structurally related to this compound, and found it to exhibit significant antimicrobial activity Salimon et al., 2011.

Potential for Hypotensive Activity

  • A study by Kataev et al. (2014) investigated derivatives of pyrimidine-2,4(1H,3H)-dione, including those with thietane rings, for their hypotensive activity. They discovered compounds with pronounced and prolonged effects, comparable to reference drugs Kataev et al., 2014.

properties

IUPAC Name

1-[(2-sulfanylidene-3H-1,3,4-oxadiazol-5-yl)methyl]pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N4O3S/c12-4-1-2-11(6(13)8-4)3-5-9-10-7(15)14-5/h1-2H,3H2,(H,10,15)(H,8,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHHBVNANOJSTPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)NC1=O)CC2=NNC(=S)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[(5-mercapto-1,3,4-oxadiazol-2-yl)methyl]pyrimidine-2,4(1H,3H)-dione
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1-[(5-mercapto-1,3,4-oxadiazol-2-yl)methyl]pyrimidine-2,4(1H,3H)-dione
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1-[(5-mercapto-1,3,4-oxadiazol-2-yl)methyl]pyrimidine-2,4(1H,3H)-dione
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1-[(5-mercapto-1,3,4-oxadiazol-2-yl)methyl]pyrimidine-2,4(1H,3H)-dione
Reactant of Route 6
1-[(5-mercapto-1,3,4-oxadiazol-2-yl)methyl]pyrimidine-2,4(1H,3H)-dione

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